molecular formula C14H16INO4 B3190894 Diethyl 2-((2-iodophenylamino)methylene)malonate CAS No. 49713-38-4

Diethyl 2-((2-iodophenylamino)methylene)malonate

Cat. No. B3190894
CAS RN: 49713-38-4
M. Wt: 389.18 g/mol
InChI Key: HBYYKZHGTVOZGZ-UHFFFAOYSA-N
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Description

Diethyl 2-((2-iodophenylamino)methylene)malonate is a chemical compound with the molecular formula C14H16INO4 . It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C14H16INO4 . The InChI code for this compound is 1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 389.18561 . Other specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

Diethyl 2-((2-iodophenylamino)methylene)malonate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of various heterocyclic compounds. This compound can undergo a variety of reactions, including nucleophilic addition, Michael addition, and condensation reactions, making it an ideal starting material for the synthesis of complex organic molecules.
In addition to its applications in organic synthesis, this compound has also been studied for its potential use as a fluorescent probe for imaging biological systems. This compound contains an iodine atom, which makes it a heavy atom and enhances its fluorescence properties. This compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function.

Mechanism of Action

The mechanism of action of Diethyl 2-((2-iodophenylamino)methylene)malonate is not fully understood, but it is believed to act as a nucleophile in various reactions. The iodophenylamino group in this compound can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. This reaction results in the formation of a new carbon-carbon bond, which is essential for the synthesis of complex organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, but it is believed to be a relatively non-toxic compound. This compound has been shown to be stable under physiological conditions and does not undergo significant metabolism in vivo. However, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Diethyl 2-((2-iodophenylamino)methylene)malonate in lab experiments is its versatility as a building block for the synthesis of complex organic molecules. This compound can undergo a variety of reactions, making it an ideal starting material for the synthesis of new compounds. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound is believed to be a relatively non-toxic compound, further studies are needed to fully understand its safety profile. Additionally, this compound can be challenging to handle due to its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several potential future directions for research on Diethyl 2-((2-iodophenylamino)methylene)malonate. One area of interest is the development of new synthetic methods for the preparation of this compound derivatives with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the use of this compound as a fluorescent probe for imaging biological systems holds great promise and is an area of active research.

properties

IUPAC Name

diethyl 2-[(2-iodoanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYYKZHGTVOZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1I)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444564
Record name Diethyl [(2-iodoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49713-38-4
Record name Diethyl [(2-iodoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Iodoaniline (50 g, 228.3 mmol) and 2-ethoxymethylene-malonic acid diethyl ester (50 mL, 251.1 mmol) were mixed and the solution was stirred at 110° C. for 3 h. The crude was dissolved in dichloromethane and it was purified by silica plug. The product was eluted with ethyl acetate/hexanes (10–50%) and the solvent removed under reduced pressure to afford 2-[(2-iodo-phenylamino)-methylene]-malonic acid diethyl ester as an off-white powder (81.4 g, 91.6%). 1H NMR (CDCl3, 400 MHz) δ 1.49 (t, 3H), 1.54 (t, 3H), 4.40 (q, 2H), 4.52 (q, 2H), 7.01–7.05 (m, 1H), 7.36–7.39 (m, 1H), 7.52–7.56 (m, 1H), 8.59 (d, 1H). Exact mass calculated for C14H16INO4 389.01, found 390.1 (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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